Tolterodine-d14 (hydrochloride)

Description

BenchChem offers high-quality Tolterodine-d14 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tolterodine-d14 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

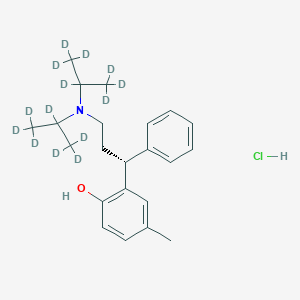

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOGWPKKKHHHM-PDPBTKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tolterodine-d14 (hydrochloride) synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Tolterodine-d14 (hydrochloride)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tolterodine-d14 (hydrochloride), a deuterated analog of the potent muscarinic receptor antagonist, Tolterodine. Developed for researchers, medicinal chemists, and drug development professionals, this document details a robust synthetic pathway for the incorporation of 14 deuterium atoms onto the diisopropylamino moiety. Furthermore, it establishes a rigorous, multi-technique analytical workflow for the unambiguous confirmation of isotopic enrichment, chemical purity, and structural integrity. The methodologies presented herein are grounded in established chemical principles and supported by authoritative references, ensuring a reliable and reproducible approach for obtaining high-quality Tolterodine-d14 as an internal standard for pharmacokinetic studies or as a tool for metabolic research.

Introduction: Tolterodine and the Significance of Deuteration

Tolterodine: A First-Line Treatment for Overactive Bladder

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Marketed under brand names such as Detrol®, Tolterodine provides therapeutic benefit by blocking muscarinic receptors in the bladder wall.[1][4] This action inhibits involuntary bladder contractions, thereby increasing the bladder's capacity and reducing the symptoms of OAB.[2][4]

Mechanism of Action and Hepatic Metabolism

Tolterodine exerts its pharmacological effects by acting on M2 and M3 subtypes of muscarinic receptors.[1] While it is not completely selective for the bladder, it demonstrates a functional selectivity for the bladder over the salivary glands compared to older medications like oxybutynin, leading to a better tolerability profile, particularly with regard to dry mouth.[5]

Upon oral administration, Tolterodine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[6] The primary metabolic pathway is the oxidation of the 5-methyl group, a reaction catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] This process yields the 5-hydroxymethyl metabolite, which is also pharmacologically active and contributes significantly to the overall therapeutic effect.[5][6] A secondary, less prominent pathway involves dealkylation at the nitrogen atom.[5][6]

The Role of Deuterated Analogs in Pharmaceutical Research

The use of stable, heavy-isotope-labeled compounds is a cornerstone of modern drug development. Deuterium (²H), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to create a "heavy" version of the analyte.[7] These deuterated analogs are indispensable for several reasons:

-

Internal Standards: Tolterodine-d14 serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Since it co-elutes with the unlabeled drug but is distinguished by its higher mass, it can accurately correct for variations in sample preparation and instrument response, leading to highly precise pharmacokinetic data.[9][10]

-

Metabolic Profiling: Deuteration can alter the rate of metabolism, particularly when placed at a site of metabolic attack.[7][8] This "kinetic isotope effect" can be exploited to investigate metabolic pathways and improve a drug's pharmacokinetic profile.[7]

Tolterodine-d14, with its 14 deuterium atoms on the two isopropyl groups, is an excellent internal standard as these positions are not primary sites of metabolism and the deuterium atoms are not susceptible to chemical exchange.

Synthesis of (R)-Tolterodine-d14 Hydrochloride

Retrosynthetic Analysis and Strategy

The synthesis of Tolterodine-d14 hinges on the efficient and late-stage introduction of the deuterated diisopropylamino moiety. A logical and field-proven approach involves the reductive amination of a suitable aldehyde or ketone precursor. However, a more convergent strategy, adapted from established syntheses of Tolterodine, utilizes the ring-opening of a cyclic hemiacetal (lactol) intermediate with the deuterated amine.[11] This method is advantageous as it builds the core structure of Tolterodine while simultaneously installing the labeled functional group.

The chosen strategy begins with the commercially available (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (a lactone) which is reduced to the corresponding lactol. This key intermediate is then subjected to reductive amination with diisopropylamine-d14 to yield the target compound, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Synthetic Workflow Diagram

Caption: Synthetic pathway for (R)-Tolterodine-d14 Hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (Lactol)

-

To a solution of (R)-6-methyl-4-phenyl-chroman-2-one (1.0 eq) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol (2 eq), followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol intermediate, which is used in the next step without further purification.

Step 2: Reductive Amination to form (R)-Tolterodine-d14

-

Dissolve the crude lactol from the previous step in ethanol (15 mL/mmol).

-

Add diisopropylamine-d14 (1.5 eq) to the solution.

-

Carefully add Palladium on carbon (10 wt. %, 5 mol%) to the reaction vessel.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir the mixture vigorously for 16-24 hours. Monitor the reaction by LC-MS for the disappearance of the intermediate and the appearance of the product mass.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-Tolterodine-d14 free base.

Step 3: Conversion to Hydrochloride Salt and Purification

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete and the solution is acidic.

-

Stir the resulting slurry in the ice bath for 1 hour.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Recrystallize the crude salt from an appropriate solvent system (e.g., ethanol/ether) to yield pure (R)-Tolterodine-d14 hydrochloride.

Table: Summary of Reagents and Conditions

| Step | Key Reagents | Solvent(s) | Temperature | Key Parameters |

| 1 | (R)-6-methyl-4-phenyl-chroman-2-one, DIBAL-H | Toluene | -78 °C | Anhydrous conditions, inert atmosphere |

| 2 | Lactol Intermediate, Diisopropylamine-d14, Pd/C | Ethanol | Room Temp. | H₂ atmosphere, catalyst filtration |

| 3 | (R)-Tolterodine-d14 Free Base, HCl in Et₂O | Diethyl Ether | 0 °C | Acidification, precipitation |

Physicochemical and Spectroscopic Characterization

Rigorous characterization is mandatory to confirm the identity, chemical purity, and isotopic incorporation of the synthesized Tolterodine-d14 hydrochloride. A multi-technique approach ensures the highest level of confidence in the material's quality.

Analytical Workflow Overview

The analytical workflow is designed to provide orthogonal data points. First, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to assess the chemical purity. Concurrently, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the correct mass and isotopic distribution. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and verifies the location of the deuterium labels.

Characterization Workflow Diagram

Sources

- 1. Tolterodine - Wikipedia [en.wikipedia.org]

- 2. Tolterodine (Detrol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Tolterodine: MedlinePlus Drug Information [medlineplus.gov]

- 4. tolterodine (Detrol) Uses, Side Effects & Dosage [medicinenet.com]

- 5. droracle.ai [droracle.ai]

- 6. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Isotopic Labeling of Tolterodine with Deuterium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of tolterodine with deuterium. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of deuterated tolterodine. This document explores the scientific rationale behind deuterium substitution, details various synthetic strategies for introducing deuterium into the tolterodine molecule, and outlines the analytical techniques essential for verifying the extent and position of labeling. By offering a blend of theoretical principles and practical methodologies, this guide aims to serve as a valuable resource for the design and execution of studies involving deuterated tolterodine.

Introduction: The Rationale for Deuterating Tolterodine

Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1][2][3] Like many pharmaceuticals, tolterodine undergoes metabolic transformation in the body, which influences its pharmacokinetic profile and can lead to the formation of metabolites.[4][5] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, has emerged as a powerful tool in drug development to modulate a drug's metabolic fate.[6][7] This approach, often termed "deuterium switching," leverages the kinetic isotope effect (KIE).[8][9]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9] Consequently, metabolic reactions that involve the cleavage of a C-H bond can be significantly slowed when a deuterium atom is present at that position. This can lead to several potential advantages:

-

Improved Pharmacokinetic Profiles: By retarding metabolism, deuteration can increase a drug's half-life and overall exposure (AUC), potentially allowing for less frequent dosing and improved patient compliance.[6]

-

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive metabolites. By altering metabolic pathways, deuteration can mitigate the production of these harmful species.[6]

-

Enhanced Efficacy: Increased exposure to the parent drug may lead to improved therapeutic outcomes.[6]

-

Valuable Research Tools: Deuterated compounds are indispensable as internal standards in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), ensuring analytical accuracy and precision.[6][10]

Synthetic Strategies for Deuterium Labeling of Tolterodine

The successful synthesis of deuterated tolterodine hinges on the selection of an appropriate strategy that allows for the precise incorporation of deuterium at specific molecular positions. The choice of method depends on the desired labeling pattern, the availability of deuterated starting materials, and the overall efficiency of the synthetic route.

Synthesis from Deuterated Precursors

One of the most direct approaches involves utilizing commercially available deuterated building blocks in a synthetic route analogous to that of unlabeled tolterodine. This "bottom-up" approach offers excellent control over the location and level of deuterium incorporation.

A plausible retrosynthetic analysis of tolterodine suggests key fragments that could be sourced in their deuterated forms. For instance, the synthesis of (R)-(+)-tolterodine can be achieved through various published routes, which can be adapted for deuteration.[11][12]

Example Workflow: Synthesis via Deuterated Grignard Reagent

This workflow illustrates the incorporation of a deuterated phenyl group.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tolterodine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Stability of Tolterodine-d14 Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the physical and chemical stability of Tolterodine-d14 hydrochloride, a critical isotopically labeled internal standard used in quantitative bioanalysis. The inherent stability of a reference standard is paramount to ensuring the accuracy, precision, and reliability of analytical data in research and regulated drug development environments. This document outlines the scientific rationale and detailed methodologies for a robust stability assessment program, encompassing forced degradation studies, long-term stability evaluation, and specific considerations for deuterated compounds. The protocols described herein are grounded in principles established by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.

Introduction: The Critical Role of a Stable Internal Standard

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Its deuterated analog, Tolterodine-d14 hydrochloride, serves as an ideal stable isotope-labeled (SIL) internal standard for chromatographic methods coupled with mass spectrometric detection, particularly in pharmacokinetic and metabolism studies.[3] The fundamental assumption when using a SIL internal standard is that it behaves chemically identically to the unlabeled analyte through sample extraction, cleanup, and analysis, with its distinct mass allowing for precise quantification.[4]

This assumption, however, is only valid if the internal standard itself is stable. Degradation of Tolterodine-d14 hydrochloride can lead to a loss of the standard, causing an overestimation of the analyte concentration. Furthermore, the stability of the deuterium labels themselves is a critical consideration, as hydrogen-deuterium (H/D) exchange can compromise the isotopic purity and mass differentiation from the native compound.[3][5] Therefore, a thorough characterization of its stability profile under various stress conditions is not merely a procedural formality but a cornerstone of method validation and data integrity.

This guide details a multi-faceted approach to rigorously define the stability of Tolterodine-d14 hydrochloride, establishing a scientifically sound basis for its proper storage, handling, and use.

Physicochemical Characterization

A baseline characterization of the physical and chemical properties of the Tolterodine-d14 hydrochloride lot is the first step in any stability program.

-

Appearance: White, crystalline powder.[6]

-

Solubility: Soluble in water and methanol, slightly soluble in ethanol.[6]

-

Identity and Purity: The identity of the compound should be confirmed by spectroscopic methods (e.g., ¹H-NMR, LC-MS). The initial purity and impurity profile should be established using a high-resolution, stability-indicating analytical method, typically HPLC-UV.

Chemical Stability Evaluation: A Multi-Pronged Approach

The chemical stability assessment is designed to understand how the compound behaves under stress and over time. This involves two primary types of studies: Forced Degradation and formal Stability Testing.

Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the sample to identify likely degradation products and establish the "stability-indicating" nature of the analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] These studies expose Tolterodine-d14 hydrochloride to conditions more severe than accelerated testing.[8]

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation of Tolterodine-d14 HCl.

Detailed Protocols:

-

Acid Hydrolysis:

-

Prepare a solution of Tolterodine-d14 HCl in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.[10]

-

Add an equal volume of 1.0 N HCl to achieve a final acid concentration of 0.5 N.[7]

-

Heat the sample at 80°C for 2 hours.[7]

-

Cool to room temperature, neutralize with an equivalent amount of NaOH, and dilute to a final concentration suitable for HPLC analysis.

-

Rationale: This simulates potential exposure to acidic environments and probes for acid-labile functional groups. Studies on non-deuterated tolterodine have shown it to be relatively stable under acid hydrolysis, but significant degradation can occur under harsher conditions.[8][11]

-

-

Base Hydrolysis:

-

Follow the same initial steps as acid hydrolysis, but use 1.0 N NaOH.

-

Heat the sample at 80°C for 2 hours.[8]

-

Cool to room temperature, neutralize with an equivalent amount of HCl, and dilute for analysis.

-

Rationale: Tolterodine has shown significant degradation under basic conditions.[8] This test is crucial for identifying potential liabilities in the molecular structure.

-

-

Oxidative Degradation:

-

Prepare a solution of Tolterodine-d14 HCl.

-

Add a volume of hydrogen peroxide solution to achieve a final concentration of ~6% H2O2.[8]

-

Maintain the sample at 50°C for 2 hours.[8]

-

Cool and dilute for analysis.

-

Rationale: This assesses the compound's susceptibility to oxidation, a common degradation pathway for pharmaceuticals.

-

-

Thermal Degradation:

-

Store a solid sample of Tolterodine-d14 HCl in a calibrated oven at 105°C for 24 hours.[8]

-

Separately, prepare a solution and heat it at 80°C.[9]

-

After the exposure period, allow the sample to cool, then prepare a solution for analysis.

-

Rationale: Evaluates the stability of the compound in both solid and solution states at elevated temperatures, which can occur during transport or processing.

-

-

Photostability:

-

Expose solid material and a solution of Tolterodine-d14 HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12]

-

Analyze the exposed samples against a protected (dark) control sample.

-

Rationale: Determines if the molecule is light-sensitive, which dictates whether it requires protection from light during storage and handling.

-

Table 1: Hypothetical Forced Degradation Summary for Tolterodine-d14 HCl

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.5 N HCl, 80°C, 2h | 3.1% | 1 | Minor degradation observed. |

| 0.5 N NaOH, 80°C, 2h | 18.5% | 3 | Significant degradation, indicating base lability.[8] |

| 6% H₂O₂, 50°C, 2h | 8.9% | 2 | Moderate sensitivity to oxidation.[8] |

| Thermal (Solid), 105°C, 24h | 1.5% | 1 | Compound is relatively stable in solid form.[8] |

| Photolytic (ICH Q1B) | <1.0% | 0 | Compound is not significantly photolabile.[8] |

Long-Term and Accelerated Stability Studies

Formal stability studies are performed to establish a re-test period or shelf life and recommended storage conditions, following ICH Q1A(R2) guidelines.[13][14][15]

Logical Flow of a Formal Stability Study:

Caption: Process flow for a formal stability study.

Protocol:

-

Storage Conditions: Place aliquots of Tolterodine-d14 HCl in validated stability chambers under the following conditions[12][14]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[12]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in physical state or color.

-

Purity/Degradation: Quantify the parent compound and any degradation products using a validated stability-indicating HPLC method.

-

Isotopic Purity: Assess for any H/D exchange using LC-MS.

-

Table 2: Example Long-Term Stability Data Table (25°C/60%RH)

| Time Point | Appearance | Purity (HPLC, % Area) | Total Impurities (%) | Isotopic Purity (%) |

| 0 Months | White Powder | 99.8% | 0.2% | >99% |

| 6 Months | White Powder | 99.7% | 0.3% | >99% |

| 12 Months | White Powder | 99.7% | 0.3% | >99% |

| 24 Months | White Powder | 99.6% | 0.4% | >99% |

Analytical Methodologies: The Key to Measurement

A robust, validated, stability-indicating analytical method is essential for accurately assessing stability.

Stability-Indicating HPLC-UV/PDA Method

A reversed-phase HPLC (RP-HPLC) method is the workhorse for purity assessment.

-

Protocol Example:

-

Column: C18, 250 x 4.6 mm, 5 µm.[10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10][16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm or 283 nm).[16] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.[10]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity, ensuring that all degradant peaks are resolved from the main Tolterodine-d14 peak.[11]

-

Isotopic Stability and H/D Exchange Analysis

For deuterated standards, it is crucial to confirm that the labels are stable and do not exchange with protons from the solvent or matrix.[3]

-

Rationale: Deuterium labels on heteroatoms (O, N) or on carbons adjacent to carbonyl groups can be susceptible to exchange.[3] While the deuterium atoms in Tolterodine-d14 are generally on stable positions (aromatic and aliphatic carbons), this must be verified experimentally.

-

Methodology:

-

Use Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Incubate the Tolterodine-d14 HCl in various aqueous solutions (e.g., at different pH values) and biological matrices (e.g., plasma) over time.[4]

-

Monitor the mass spectrum for any decrease in the parent mass (loss of deuterium) and any corresponding increase in the mass of lower-deuterated species (e.g., d13, d12).

-

Insight: While 13C or 15N labels are not prone to exchange, deuterium labeling is more common due to lower synthesis costs.[3][17] Verifying label stability is a critical step that demonstrates a higher level of scientific diligence.

-

Data Interpretation and Best Practices

-

Storage Recommendations: Based on all stability data, formal storage conditions should be defined. For Tolterodine-d14 HCl, this would likely be: "Store at room temperature (20-25°C), protected from light and moisture."[18]

-

Handling: Solutions of Tolterodine-d14 HCl should be prepared fresh. If solutions are to be stored, their stability should be independently verified (solution stability study), as degradation is often faster in solution than in the solid state.[9]

Conclusion

The physical and chemical stability of Tolterodine-d14 hydrochloride is a critical attribute that underpins its utility as an internal standard in high-stakes analytical testing. A comprehensive stability program, integrating forced degradation studies and long-term ICH-compliant testing, is essential. The methodologies outlined in this guide provide a robust framework for characterizing degradation pathways, establishing appropriate storage and handling procedures, and ensuring the continued integrity and reliability of this vital analytical reagent. The emphasis on a stability-indicating HPLC method and specific verification of isotopic label stability ensures that the data generated is scientifically sound and defensible.

References

- A simple, selective, precise and stability-indicating high-performance liquid chromatographic (HPLC) method of analysis tolterodine tartrate in pharmaceutical dosage form. (n.d.). Journal of Pharmacy Research. [Link not available]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

Development and Validation of Tolterodine by RP-HPLC Method in Bulk Drug and Pharmaceutical Dosage Forms. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available from: [Link]

-

Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. (n.d.). PharmaInfo. Available from: [Link]

-

Srinivasa Babu, P., et al. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. Available from: [Link]

-

HPLC method for tolterodine tartrate stability validation. (2024, September 4). Informatics. Available from: [Link]

-

Rao, T. N., et al. (n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

-

Vittal, T., et al. (2018). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Analytical Methods in Chemistry. Available from: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

-

Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Available from: [Link]

-

van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. Available from: [Link]

-

Development and evaluation of novel drug delivery system of tolterodine tartrate. (2025, August 7). ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Tolterodine. Available from: [Link]

-

RxList. (n.d.). Tolterodine: Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

-

Mayo Clinic. (n.d.). Tolterodine (oral route) - Side effects & dosage. Available from: [Link]

-

MedlinePlus. (2025, September 15). Tolterodine. Available from: [Link]

-

Siddiqui, W., et al. (2023, May 23). Tolterodine. In: StatPearls [Internet]. NCBI Bookshelf. Available from: [Link]

-

WebMD. (2024, May 19). Tolterodine (Detrol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

-

FDA. (n.d.). DETROL LA Capsules contain tolterodine tartrate. Available from: [Link]

Sources

- 1. Tolterodine - Wikipedia [en.wikipedia.org]

- 2. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. waters.com [waters.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pharmainfo.in [pharmainfo.in]

- 8. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. ajpaonline.com [ajpaonline.com]

- 11. HPLC method for tolterodine tartrate stability validation. [wisdomlib.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. sphinxsai.com [sphinxsai.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. Tolterodine (Detrol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An In-Depth Technical Guide to the Certificate of Analysis for Tolterodine-d14 Hydrochloride

This guide provides a comprehensive technical framework for understanding and performing a Certificate of Analysis (CoA) for Tolterodine-d14 hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each test, providing detailed experimental protocols, and offering insights into data interpretation. As a stable isotope-labeled (SIL) internal standard, Tolterodine-d14 hydrochloride demands a rigorous and multi-faceted analytical approach to ensure its identity, purity, and concentration are unequivocally established.[1][2]

The Foundational Role of a Certificate of Analysis

A Certificate of Analysis is the definitive quality passport for any pharmaceutical reference material.[3][4] It is not merely a results sheet; it is a legal and scientific declaration that a specific batch of material conforms to pre-defined specifications.[4] For a deuterated standard like Tolterodine-d14, the CoA's role is magnified. It must not only confirm the structural integrity and purity of the molecule but also verify the extent and location of isotopic labeling. This is critical because its primary application is as an internal standard in quantitative mass spectrometry-based assays, where its accuracy directly dictates the accuracy of the final study results.[1][2]

The logical flow of a comprehensive analysis for a SIL compound is designed to build a complete and validated profile of the material.

Caption: Logical workflow for generating a CoA for a SIL standard.

Identity and Structural Confirmation

The first and most critical step is to confirm that the material is, in fact, Tolterodine-d14 hydrochloride. This involves verifying the correct molecular structure and the successful incorporation of the fourteen deuterium atoms.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For an isotopically labeled substance, it is indispensable for verifying the mass shift caused by the deuterium labels and assessing the isotopic purity. The expected molecular weight of Tolterodine-d14 (free base) is approximately 339.58 g/mol , a 14-unit increase from unlabeled Tolterodine (approx. 325.49 g/mol ).

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of Tolterodine-d14 HCl at 1 mg/mL in methanol. Dilute this stock to approximately 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatography (Optional but Recommended): Use a rapid HPLC gradient to ensure the sample is clean before infusion into the mass spectrometer.

-

Column: C18, 50 x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 5% to 95% B over 3 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Analysis Mode: Full Scan (to observe the parent ion) and Product Ion Scan (for fragmentation).

-

Expected Parent Ion [M+H]⁺: m/z 340.3

-

Key Fragment Ions: In Multiple Reaction Monitoring (MRM), a common transition for unlabeled Tolterodine is m/z 326 -> 147. For Tolterodine-d14, the parent ion will be different, but fragmentation patterns can be compared to the unlabeled standard to confirm the structural backbone. A potential transition to monitor would involve the stable, deuterated portions of the molecule.[5][6][7]

-

Data Presentation: Isotopic Distribution

| Isotopologue | Expected m/z [M+H]⁺ | Relative Abundance (%) | Acceptance Criteria |

| d14 (Target) | 340.3 | > 98% | ≥ 98.0% |

| d13 | 339.3 | < 2% | Report Value |

| d0 (Unlabeled) | 326.2 | < 0.5% | ≤ 0.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR confirms the precise molecular structure and provides definitive proof of deuterium incorporation at the expected positions. ¹H NMR is used to verify the absence of protons at the labeled sites, while ¹³C NMR confirms the carbon skeleton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of Tolterodine-d14 HCl in a suitable deuterated solvent, such as Methanol-d4 or DMSO-d6.

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Analysis: Acquire a standard ¹H NMR spectrum.

-

Interpretation: The key diagnostic is the near-complete disappearance of the signals corresponding to the two isopropyl groups (-CH(CH₃)₂) which contain 14 protons in the unlabeled molecule. The remaining aromatic and aliphatic protons on the core structure should be present with the correct chemical shifts and multiplicities. The integration of the remaining proton signals relative to the residual solvent peak should be consistent with the non-deuterated portions of the molecule.

Purity Assessment

Purity analysis is a multi-pronged approach to identify and quantify all extraneous substances, including organic impurities, residual manufacturing solvents, and water.

Chromatographic Purity by HPLC/UPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities, including any remaining unlabeled Tolterodine or synthesis by-products.[8][9][10] A stability-indicating method ensures that the analytical procedure can separate the main component from any potential degradants.[10]

Experimental Protocol: Reverse-Phase HPLC

-

System: An HPLC or UPLC system with a PDA or UV detector.

-

Column: C18, 250 x 4.6 mm, 5 µm (or equivalent UPLC column).[8]

-

Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water or 10 mM ammonium acetate).[8][9] A typical starting condition could be 35:65 v/v Acetonitrile:Buffer.[8]

-

Column Temperature: 30 °C.[8]

-

Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram for a sufficient time to elute any late-eluting impurities. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Presentation: Impurity Profile

| Test | Method | Specification | Result |

| Chromatographic Purity | HPLC (Area %) | ≥ 98.0% | 99.8% |

| Unlabeled Tolterodine | HPLC (Area %) | ≤ 0.5% | 0.05% |

| Any Individual Impurity | HPLC (Area %) | ≤ 0.2% | < 0.1% |

| Total Impurities | HPLC (Area %) | ≤ 2.0% | 0.2% |

Water Content by Karl Fischer Titration

Causality: Water content is a critical parameter as it affects the true concentration of the active substance and can impact its stability.[11][12] The Karl Fischer titration is a highly specific and accurate method for water determination in pharmaceuticals, superior to methods like Loss on Drying which also measure volatile solvents.[11][13]

Experimental Protocol: Coulometric Karl Fischer

-

Rationale: For highly pure, crystalline solids with expected low water content (<1%), coulometric titration is preferred over the volumetric method due to its higher sensitivity.[11]

-

Instrument: A coulometric Karl Fischer titrator.

-

Reagents: Use a diaphragm or diaphragm-less cell with appropriate anolyte and catholyte.

-

Standardization: The instrument is self-standardizing via the electrochemical generation of iodine. Verify performance with a certified water standard.

-

Analysis: Accurately weigh a suitable amount of the Tolterodine-d14 HCl sample and add it directly to the titration cell. The instrument will automatically titrate the water present and calculate the content.

-

Calculation: The result is expressed as a weight/weight percentage (% w/w).

Data Presentation: Water Content

| Test | Method | Specification | Result |

| Water Content | Karl Fischer (Coulometric) | ≤ 1.0% w/w | 0.15% w/w |

Quantitative Assay (Potency)

The assay determines the true amount of Tolterodine-d14 hydrochloride in the material. This is distinct from purity; a material can be 100% pure chromatographically but have a lower assay value due to the presence of water or residual solvents. The most robust method is the "Mass Balance" approach.

Caption: The Mass Balance approach for calculating the final assay value.

Calculation:

Assay (%) = 100% - Water Content (%) - Residual Solvents (%) - Non-Volatile Impurities (%) - Chromatographic Impurities (%)

Example Calculation:

Assay = 100% - 0.15% (Water) - 0.10% (Solvents) - 0.2% (Chromatographic Impurities) = 99.55%

This calculated assay value represents the percentage of pure Tolterodine-d14 hydrochloride on an "as is" basis. It is the most accurate value to use when preparing stock solutions for quantitative studies.

Final Certificate of Analysis Summary

The final CoA consolidates all the above information into a clear, concise document.

Tolterodine-d14 Hydrochloride - Certificate of Analysis Lot Number: XXX-YYY-ZZZ

| Test Parameter | Specification | Method | Result |

| Appearance | White to Off-White Solid | Visual | Conforms |

| Identity (¹H NMR) | Conforms to Structure | NMR (400 MHz) | Conforms |

| Identity (Mass Spec) | Conforms to Mass | LC-MS | Conforms |

| Isotopic Purity (d14) | ≥ 98.0% | LC-MS | 99.2% |

| Chromatographic Purity | ≥ 98.0% | HPLC | 99.8% |

| Water Content | ≤ 1.0% w/w | Karl Fischer | 0.15% |

| Residual Solvents | Meets USP <467> Limits | GC-MS | Conforms |

| Assay (as is, by Mass Balance) | Report Value | Calculation | 99.55% |

| Storage Condition | -20°C Freezer, Desiccated | - | - |

| Retest Date | January 2028 | - | - |

References

- Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab.

- Asian Journal of Pharmaceutical Analysis. Forced Degradation Study for Tolterodine by HPLC with PDA Detection.

- Lab Bulletin. (n.d.).

- Indian Journal of Pharmaceutical Sciences. (2009).

- International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of Tolterodine by RP-HPLC Method in Bulk Drug and Pharmaceutical Dosage Forms.

- Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis.

- International Journal of Pharmaceutical Erudition. (2024).

- AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals.

- American Pharmaceutical Review. (2010).

- MedchemExpress. (n.d.). Tolterodine-d14 hydrochloride.

- BOC Sciences. (2023). Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields.

- Wikipedia. (n.d.). Isotopic labeling.

- Scribd. (n.d.).

- Journal of Chromatography B. (2015).

- MedchemExpress. (n.d.). (Rac)-Tolterodine-d14 hydrochloride.

- Advent Chembio. (n.d.).

- ResearchGate. (2015).

- Journal of Chromatography B. (2009).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scribd.com [scribd.com]

- 4. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]

- 5. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpaonline.com [ajpaonline.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. HPLC method for tolterodine tartrate stability validation. [wisdomlib.org]

- 11. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

A Technical Guide to Ensuring the Quality of Tolterodine-d14 (hydrochloride): Methodologies for Determining Chemical Purity and Isotopic Enrichment

Introduction: The Critical Role of Purity and Isotopic Enrichment in Research

Tolterodine-d14 (hydrochloride), a deuterated analog of the potent muscarinic receptor antagonist Tolterodine, serves as an invaluable tool in pharmaceutical research and development.[1] Its primary application lies in pharmacokinetic studies, particularly in bioanalytical assays using mass spectrometry, where it is employed as an internal standard for the accurate quantification of Tolterodine and its metabolites in biological matrices.[2] The stability of the deuterium label and the high chemical purity of Tolterodine-d14 are paramount to the integrity and reproducibility of these studies.

This technical guide provides a comprehensive overview of the analytical methodologies required to ascertain the chemical purity and isotopic enrichment of Tolterodine-d14 (hydrochloride). As a self-validating system, the described protocols are designed to provide researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and reliability of this critical research compound. The methodologies are grounded in established analytical principles and adhere to the standards set forth by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][3]

I. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Tolterodine-d14 is a critical parameter that ensures that the observed biological or analytical effects are solely attributable to the deuterated compound and not to any impurities. A robust, stability-indicating HPLC method is the cornerstone of this assessment.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method with a C18 column is based on the non-polar nature of the Tolterodine molecule. The mobile phase, a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for the effective separation of Tolterodine-d14 from potential process-related impurities and degradation products, which may have different polarities.[4][5] UV detection is suitable due to the presence of a chromophore in the Tolterodine structure.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | A gradient-capable HPLC system with a UV detector. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase A | 0.1% Phosphoric acid in water. |

| Mobile Phase B | Acetonitrile. |

| Gradient Program | 0-5 min: 35% B; 5-15 min: 35-70% B; 15-20 min: 70% B; 20-22 min: 70-35% B; 22-25 min: 35% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Detection Wavelength | 210 nm.[6] |

| Injection Volume | 10 µL. |

2. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Tolterodine-d14 (hydrochloride) reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare the Tolterodine-d14 (hydrochloride) sample to be tested at the same concentration as the standard solution.

3. Data Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is calculated by comparing the peak area of the main Tolterodine-d14 peak in the sample chromatogram to the total area of all peaks (area normalization method).

-

Purity (%) = (Area of Tolterodine-d14 peak / Total area of all peaks) x 100.

Forced Degradation Studies: A Self-Validating System

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed as per ICH guidelines.[7] This involves subjecting the Tolterodine-d14 sample to various stress conditions to generate potential degradation products. The ability of the HPLC method to separate these degradation products from the main peak validates its specificity.

Stress Conditions:

-

Acid Hydrolysis: 1N HCl at 80°C for 2 hours.[8]

-

Base Hydrolysis: 1N NaOH at 80°C for 2 hours.[8]

-

Oxidative Degradation: 6% H₂O₂ at 50°C for 2 hours.[8]

-

Thermal Degradation: 105°C for 24 hours.[8]

-

Photolytic Degradation: Exposure to UV light (200 watt h/m²) and visible light (1.2 million lux h).[8]

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC-based chemical purity determination of Tolterodine-d14.

II. Isotopic Enrichment Determination by Mass Spectrometry (MS)

Isotopic enrichment is a measure of the percentage of deuterium atoms that have been incorporated into the Tolterodine molecule. High isotopic enrichment is crucial to minimize interference from the unlabeled analyte in mass spectrometry-based bioanalytical methods.

Causality Behind Experimental Choices

High-resolution mass spectrometry (HR-MS) is the preferred technique for determining isotopic enrichment due to its ability to resolve the isotopic cluster of the molecular ion.[9] By comparing the experimentally observed isotopic distribution with the theoretically calculated distribution for a given level of deuterium incorporation, the isotopic enrichment can be accurately determined.[10]

Experimental Protocol: Isotopic Enrichment by HR-MS

1. Instrumentation and MS Parameters:

| Parameter | Specification |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF). |

| Ionization Source | Electrospray Ionization (ESI) in positive mode. |

| Scan Mode | Full scan in the m/z range encompassing the isotopic cluster of Tolterodine-d14. |

| Resolution | > 60,000 FWHM. |

2. Sample Preparation:

-

Prepare a dilute solution of Tolterodine-d14 (hydrochloride) in a suitable solvent (e.g., methanol/water with 0.1% formic acid) for direct infusion or LC-MS analysis.

3. Data Analysis:

-

Acquire the mass spectrum of the molecular ion region.

-

Determine the relative intensities of the isotopologues (M, M+1, M+2, etc.).

-

Calculate the theoretical isotopic distribution for various levels of deuterium enrichment.

-

Compare the experimental and theoretical distributions to determine the isotopic enrichment that provides the best fit.

Quantitative Data Summary

A typical Certificate of Analysis for high-quality Tolterodine-d14 (hydrochloride) will specify the following:

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥ 99.0% |

| Isotopic Enrichment (by MS) | ≥ 99.0% |

Logical Relationship for Isotopic Enrichment Assessment

Caption: Logical workflow for determining isotopic enrichment using HR-MS.

III. Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of Tolterodine-d14 and for assessing its purity by detecting the presence of any proton-containing impurities.

Causality Behind Experimental Choices

¹H NMR is used to detect any residual, non-deuterated Tolterodine or other proton-containing impurities. The absence or significant reduction of signals in the regions corresponding to the deuterated positions confirms successful labeling. ¹³C NMR provides information about the carbon skeleton of the molecule, which should be consistent with the structure of Tolterodine.

Experimental Protocol: NMR Analysis

1. Instrumentation and Parameters:

| Parameter | Specification |

| NMR Spectrometer | 400 MHz or higher. |

| Solvent | Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). |

| Experiments | ¹H NMR, ¹³C NMR. |

2. Sample Preparation:

-

Dissolve an accurately weighed amount of Tolterodine-d14 (hydrochloride) in the chosen deuterated solvent.

3. Data Analysis:

-

¹H NMR:

-

Confirm the absence or significant reduction of proton signals at the deuterated positions.

-

Integrate any residual proton signals to quantify the level of non-deuterated species.

-

Identify any signals corresponding to impurities.

-

-

¹³C NMR:

-

Confirm that the number and chemical shifts of the carbon signals are consistent with the structure of Tolterodine.

-

IV. Conclusion: Ensuring Data Integrity through Rigorous Quality Control

The combination of HPLC, MS, and NMR spectroscopy provides a comprehensive and self-validating system for the quality control of Tolterodine-d14 (hydrochloride). By implementing these methodologies, researchers can ensure the chemical purity and isotopic enrichment of their standards, leading to more accurate and reproducible results in their studies. Adherence to these rigorous analytical practices is fundamental to maintaining the highest level of scientific integrity in drug development and related research fields.

References

-

Asian Journal of Pharmaceutical Analysis. (n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Retrieved from [Link]

-

PharmaInfo. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

-

Indian Journal of Chemical Technology. (2006). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Retrieved from [Link]

-

Scholars Research Library. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]

-

Der Pharmacia Lettre. (2014). Development and Validation of Tolterodine by RP-HPLC Method in Bulk Drug and Pharmaceutical Dosage Forms. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of tolterodine, tolterodine-d6, 5-hydroxy methyl.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Retrieved from [Link]

Sources

- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Pharmacological Profile of Deuterated Tolterodine: A Strategic Approach to Optimizing a Muscarinic Antagonist

An in-depth technical guide

Abstract

Tolterodine is a cornerstone therapy for overactive bladder (OAB), exerting its effect through competitive antagonism of muscarinic receptors. Its clinical utility, however, is influenced by extensive first-pass metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This leads to significant inter-individual variability in patient exposure and the formation of a pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HM), which contributes substantially to the overall clinical effect. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, offers a compelling strategy to modulate drug metabolism. This guide delineates the theoretical pharmacological profile of a deuterated tolterodine analog, specifically focusing on deuteration at the 5-methyl group. We will explore the scientific rationale, outline a comprehensive characterization workflow, and present the anticipated impact on the compound's pharmacokinetic and pharmacodynamic properties. This document serves as a technical blueprint for researchers and drug development professionals investigating next-generation anticholinergic agents.

Introduction to Tolterodine and the Rationale for Deuteration

Tolterodine is a potent and selective muscarinic receptor antagonist. It addresses the symptoms of OAB—urinary urgency, frequency, and urge incontinence—by blocking acetylcholine-mediated stimulation of M2 and M3 receptors on the bladder detrusor muscle, leading to muscle relaxation.

The metabolism of tolterodine is a critical determinant of its clinical profile. In individuals who are extensive metabolizers (EMs) via CYP2D6, tolterodine is rapidly hydroxylated at the 5-methyl group to form the 5-HM metabolite, also known as desfesoterodine. This metabolite is equipotent to the parent drug in its muscarinic receptor antagonism. Consequently, the therapeutic effect in EMs is a composite of both parent drug and active metabolite exposure. In poor metabolizers (PMs), who have low or no CYP2D6 function, metabolism is shunted through slower, alternative pathways (e.g., N-dealkylation), resulting in significantly higher exposure to the parent drug and lower levels of the 5-HM metabolite.

This metabolic dichotomy presents a drug development challenge. The strategic placement of deuterium at a primary site of metabolism can slow the rate of bond cleavage by an enzyme, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). By replacing the protium atoms on the 5-methyl group of tolterodine with deuterium (creating a -CD₃ moiety), we can hypothesize a significant reduction in the rate of CYP2D6-mediated hydroxylation.

The central hypothesis is that deuterating the 5-methyl group of tolterodine will attenuate first-pass metabolism, leading to:

-

Increased systemic exposure (AUC) of the parent deuterated tolterodine.

-

A prolonged plasma half-life (t½).

-

A more consistent pharmacokinetic (PK) profile across different CYP2D6 metabolizer phenotypes.

-

A shift in the parent-to-metabolite ratio, potentially leading to a more predictable pharmacodynamic (PD) response.

The following diagram illustrates the metabolic pathway and the targeted site for deuteration.

Preclinical Characterization Workflow

To validate our hypothesis, a systematic, multi-stage characterization is required. The following sections detail the essential experimental protocols.

In Vitro Assessment: Proving the Mechanism

The initial phase focuses on confirming the KIE in a controlled, cell-free environment and ensuring the modification does not negatively impact the drug's primary pharmacology.

Causality: This experiment directly tests the core hypothesis. By incubating both deuterated and non-deuterated tolterodine with HLMs (which contain a pool of metabolic enzymes, including CYP2D6), we can quantify the rate of metabolism. A significantly slower rate of degradation for the deuterated compound provides direct evidence of the KIE.

Protocol:

-

Preparation: Thaw pooled HLM (from ≥10 donors, to average out genetic variability) and NADPH regenerating system (cofactor for CYP activity) on ice.

-

Compound Preparation: Prepare stock solutions of tolterodine and deuterated tolterodine (e.g., 10 mM in DMSO) and create working solutions (e.g., 100 µM in acetonitrile).

-

Incubation: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like labetalol).

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for bioanalysis.

-

Bioanalysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / mg of microsomal protein.

Anticipated Results:

The table below presents hypothetical data from this experiment, illustrating the expected outcome.

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement |

| Tolterodine | 18 | 128 | - |

| Deuterated Tolterodine | 75 | 31 | 4.2x |

This data is illustrative and serves to model expected outcomes.

Causality: It is critical to ensure that the structural modification, while distant from the pharmacophore, does not inadvertently alter the drug's affinity for its target receptors. This assay validates that the deuterated analog retains its intended pharmacological activity.

Protocol:

-

Source: Use cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing human M1, M2, M3, M4, and M5 muscarinic receptors.

-

Radioligand: Employ a high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptors.

-

Competitive Binding: Incubate the cell membranes with a fixed concentration of [³H]-NMS and increasing concentrations of the test compounds (tolterodine and deuterated tolterodine).

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of specific binding), from which the inhibition constant (Ki) is calculated.

Anticipated Results: The Ki values for deuterated tolterodine across all five muscarinic receptor subtypes are expected to be statistically indistinguishable from those of non-deuterated tolterodine, confirming that target affinity is preserved.

In Vivo Pharmacokinetic (PK) Assessment

Following successful in vitro validation, the next step is to evaluate the compound's behavior in a living system.

Causality: This study will determine if the improved metabolic stability observed in vitro translates to an improved pharmacokinetic profile in vivo, characterized by increased exposure and a longer half-life.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Dosing Groups:

-

Group 1: Tolterodine, 2 mg/kg, intravenous (IV)

-

Group 2: Tolterodine, 10 mg/kg, oral (PO)

-

Group 3: Deuterated Tolterodine, 2 mg/kg, IV

-

Group 4: Deuterated Tolterodine, 10 mg/kg, PO

-

-

Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the plasma concentrations of both the parent drug and the 5-HM metabolite using a validated LC-MS/MS method.

-

PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), and F% (oral bioavailability).

Anticipated Results:

The deuterated analog is expected to show a superior oral pharmacokinetic profile.

| Parameter | Tolterodine (10 mg/kg PO) | Deuterated Tolterodine (10 mg/kg PO) | Anticipated Change |

| Cmax (ng/mL) | 150 | 220 | ↑ 47% |

| AUC₀-inf (ng*h/mL) | 680 | 1850 | ↑ 172% |

| t½ (h) | 2.5 | 6.0 | ↑ 140% |

| F% (Bioavailability) | 28% | 75% | ↑ 168% |

This data is illustrative and serves to model expected outcomes.

Anticipated Pharmacodynamic and Safety Profile

Pharmacodynamics: The intrinsic potency of deuterated tolterodine at the muscarinic receptor is not expected to change. However, the improved PK profile—specifically the longer half-life and higher exposure—should translate to a more sustained pharmacodynamic effect. In a relevant animal model of bladder function (e.g., cystometry in rats), deuterated tolterodine would be hypothesized to demonstrate a longer duration of action, potentially allowing for less frequent dosing.

Safety: By shunting metabolism away from the CYP2D6 pathway, deuteration will alter the metabolite profile. While the primary 5-HM metabolite is known to be safe and active, a comprehensive safety assessment is required. This includes profiling for off-target activities and conducting standard toxicology studies to ensure that the altered metabolic flux does not lead to the formation of any new, reactive, or toxic metabolites.

Conclusion

The strategic deuteration of tolterodine at its primary site of metabolism represents a scientifically sound approach to enhancing its pharmacokinetic properties. The core mechanism, driven by the kinetic isotope effect, is expected to significantly slow CYP2D6-mediated hydroxylation. This guide provides a robust, step-by-step framework for the preclinical validation of a deuterated tolterodine analog. The anticipated outcomes—including improved metabolic stability, higher oral bioavailability, and a longer half-life—point toward the potential for a more effective and reliable therapeutic agent for overactive bladder, with a more predictable clinical profile across diverse patient populations. This rational drug design strategy exemplifies how subtle atomic modifications can yield profound pharmacological benefits.

References

-

Brynne, N., Dalén, P., Al-Shurbaji, A., et al. (1998). The influence of CYP2D6 polymorphism on the pharmacokinetics of tolterodine and its main metabolites. Clinical Pharmacology & Therapeutics, 63(5), 529-539. [Link]

-

Malhotra, B., Gandelman, K., Sachse, R., Wood, N., & Michel, M. C. (2001). The design and development of tolterodine for the treatment of overactive bladder. Drug Design Reviews, 1(2), 129-146. [Link]

-

Tung, R. (2016). The Development of Deuterated Drugs. Innovations in Pharmaceutical Technology, (March 2016 Issue). [Link]

Methodological & Application

Quantitative Analysis of Tolterodine in Human Plasma using a Validated LC-MS/MS Method with Tolterodine-d14 as an Internal Standard

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tolterodine in human plasma. The methodology employs Tolterodine-d14, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. The protocol details a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a reverse-phase column and detection using multiple reaction monitoring (MRM). The method is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines, making it suitable for pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring.[1][2]

Introduction: The Rationale for Precise Tolterodine Quantification

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[3] Its therapeutic efficacy is directly related to its concentration in systemic circulation. Therefore, accurate measurement of Tolterodine in biological matrices like plasma is critical for pharmacokinetic (PK) profiling, establishing bioequivalence of generic formulations, and understanding its metabolic fate.[4] The primary active metabolite of Tolterodine is 5-hydroxymethyl tolterodine (5-HMT), which is formed via metabolism by the CYP2D6 enzyme and contributes significantly to the drug's clinical effect.[4]

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5] A key principle for achieving reliable quantification in complex matrices is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] Tolterodine-d14 serves as an ideal IS because its physicochemical properties are nearly identical to the unlabeled analyte, causing it to co-elute chromatographically and exhibit similar ionization and extraction behavior. This allows for the precise correction of any sample loss during preparation or fluctuations in instrument response (ion suppression/enhancement), leading to highly reliable data.

Analytical Workflow Overview

The entire process, from sample receipt to final data analysis, is designed for efficiency and accuracy. The workflow ensures that each step is controlled and monitored, with the internal standard providing a crucial reference point throughout.

Detailed Method and Protocols

This section provides a comprehensive, step-by-step guide for the validated bioanalytical method.

Materials, Reagents, and Instrumentation

-

Reference Standards: Tolterodine Tartrate (USP grade), rac-Tolterodine-d14 Hydrochloride.[7]

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ammonium Acetate (reagent grade), Methyl t-butyl ether (MTBE, HPLC grade).

-

Biological Matrix: Drug-free human plasma (K2EDTA anticoagulant).

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution (e.g., Shimadzu, Waters).

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).

-

Analytical balance, centrifuges, nitrogen evaporator, and calibrated pipettes.

-

Protocol 1: Preparation of Solutions

Causality: Preparing accurate stock and working solutions is fundamental for generating a reliable calibration curve. Using a solvent like methanol ensures full dissolution of the standards.

-

Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Tolterodine and Tolterodine-d14 standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the Tolterodine stock solution with 50:50 Acetonitrile:Water to prepare working solutions for spiking calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Tolterodine-d14 stock solution with 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL. This concentration should be chosen to yield a robust signal in the mass spectrometer.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

Causality: LLE using MTBE is an effective technique to isolate Tolterodine, a moderately non-polar compound, from complex plasma components like proteins, salts, and phospholipids, thereby reducing matrix interference.[5][8]

-

Aliquot: Label 1.5 mL polypropylene microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

-

Spike Plasma: Pipette 100 µL of human plasma into each tube. Spike with the appropriate Tolterodine working solution (for CS and QC samples) or diluent (for blanks and unknown samples).

-

Add Internal Standard: Add 25 µL of the 100 ng/mL Tolterodine-d14 IS working solution to all tubes except the blank matrix samples.

-

Vortex: Briefly vortex-mix each tube for 10 seconds.

-

Extract: Add 750 µL of MTBE to each tube. Cap securely and vortex vigorously for 5 minutes.

-

Separate: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Isolate: Carefully transfer the upper organic layer (MTBE) to a new set of clean tubes.

-

Evaporate: Dry the extracted samples to completeness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 Acetonitrile:10 mM Ammonium Acetate). Vortex to ensure complete dissolution.

-

Analyze: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

Causality: The chromatographic method is designed to separate Tolterodine from endogenous plasma components to prevent ion suppression. The mass spectrometer is set to MRM mode, a highly selective technique where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, ensuring unambiguous identification and quantification.[5]

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | Ascentis Express C18 (50 mm x 4.6 mm, 2.7 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |